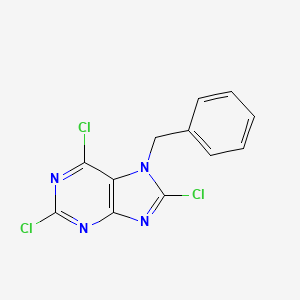

7-Benzyl-2,6,8-trichloro-7H-purine

Übersicht

Beschreibung

7-Benzyl-2,6,8-trichloro-7H-purine is a chemical compound that belongs to the purine family. It is a white crystalline powder that is sparingly soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2,6,8-trichloro-7H-purine typically involves the chlorination of a purine derivative followed by benzylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the benzylation step may involve the use of benzyl chloride in the presence of a base like sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

7-Benzyl-2,6,8-trichloro-7H-purine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The purine ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with the use of a base.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

7-Benzyl-2,6,8-trichloro-7H-purine serves as a crucial building block in the synthesis of more complex molecules. Its chlorinated structure enhances its reactivity compared to unmodified purines, making it valuable in various synthetic pathways .

| Application | Description |

|---|---|

| Building Block | Used in synthesizing derivatives for further chemical research. |

| Reactivity Studies | Investigated for its substitution reactions with nucleophiles. |

Biology

In biological research, this compound has been explored for its potential as an enzyme inhibitor. Its structural modifications allow it to interact effectively with biological targets involved in nucleic acid metabolism .

| Biological Activity | Potential Effects |

|---|---|

| Enzyme Inhibition | Targets enzymes related to nucleic acid synthesis. |

| Antiviral Activity | Studied for effects against viral replication mechanisms. |

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Antiviral Research : The compound has been evaluated for its ability to inhibit viral replication, showing promise as a potential antiviral agent.

- Cancer Treatment : Its interference with DNA synthesis positions it as a candidate for cancer therapeutics .

| Medical Application | Details |

|---|---|

| Antiviral Development | Investigated for efficacy against specific viral infections. |

| Cancer Therapeutics | Explored for its role in inhibiting tumor growth through DNA interaction. |

Case Studies

- Antiviral Efficacy : A study highlighted the compound's ability to inhibit specific RNA viruses by disrupting their replication processes. This was demonstrated through in vitro assays where varying concentrations of the compound were tested against viral cultures.

- Cancer Research : In another study focused on leukemia cells, this compound was shown to induce apoptosis in cancer cells by interfering with their DNA replication mechanisms. The results indicated a significant reduction in cell viability at higher concentrations.

Wirkmechanismus

The mechanism of action of 7-Benzyl-2,6,8-trichloro-7H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 7-Benzyl-2,6,8-trichloropurine

- 7-Benzyl-2,6-dichloro-7H-purine

- 7-Benzyl-8-chloro-7H-purine

Uniqueness

7-Benzyl-2,6,8-trichloro-7H-purine is unique due to the presence of three chlorine atoms on the purine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer chlorine atoms.

Biologische Aktivität

7-Benzyl-2,6,8-trichloro-7H-purine is a chlorinated purine derivative that has garnered attention for its potential biological activities. With a molecular formula of C12H8Cl3N4 and a molecular weight of approximately 298.57 g/mol, this compound's unique structure contributes to its diverse applications in biochemical research and therapeutic development.

Chemical Structure and Properties

The compound features three chlorine atoms located at the 2, 6, and 8 positions of the purine ring, along with a benzyl group at the 7 position. This structural modification enhances its reactivity and binding affinity to biological targets compared to unmodified purines.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to interact with various enzymes involved in nucleic acid metabolism, potentially disrupting DNA synthesis and cellular replication processes. This inhibition can lead to therapeutic effects in conditions such as cancer and viral infections.

Antiviral Properties

Research indicates that this compound may exhibit antiviral activity . Its ability to interfere with viral replication processes makes it a candidate for further studies in antiviral drug development.

Cancer Research

The compound has also shown promise in cancer research , where it is investigated for its ability to inhibit tumor growth by disrupting DNA synthesis in cancer cells. This effect is attributed to its structural similarities with nucleobases, allowing it to integrate into nucleic acid structures and impede their normal function.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other related compounds can be insightful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,6-Dichloro-7H-purine | Two chlorine substituents | Less reactive than trichloro derivatives |

| 6-Chloro-7H-purine | One chlorine substituent | More stable under acidic conditions |

| 7-Benzyl-2-chloro-7H-purine | One chlorine substituent | Different biological activity profile |

| 9-Methyl-2-chloro-7H-purine | Methyl group instead of benzyl | Exhibits different enzyme inhibition |

The presence of multiple chlorine substituents in this compound enhances its reactivity and biological efficacy compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Inhibition Studies : In vitro assays have demonstrated that this compound effectively inhibits specific nucleic acid-related enzymes. The IC50 values indicate significant potency compared to other known inhibitors.

- Antiviral Efficacy : Experimental models have shown that treatment with this compound reduces viral load in infected cells by interfering with the replication cycle of the virus. This suggests potential for development as an antiviral agent.

- Cancer Cell Studies : In cancer cell lines, the compound has been observed to induce apoptosis and inhibit cell proliferation. These findings support its further evaluation as an anticancer therapeutic agent.

Eigenschaften

IUPAC Name |

7-benzyl-2,6,8-trichloropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3N4/c13-9-8-10(17-11(14)16-9)18-12(15)19(8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGPRIMGGTXGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(N=C(N=C3Cl)Cl)N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572281 | |

| Record name | 7-Benzyl-2,6,8-trichloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93702-69-3 | |

| Record name | 7-Benzyl-2,6,8-trichloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.